molecular formula C14H15N3O B2738922 2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide CAS No. 861212-33-1

2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide

Cat. No.: B2738922
CAS No.: 861212-33-1
M. Wt: 241.294
InChI Key: DSGTXRTUXYLXCR-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide is an organic compound with a complex structure that includes an amino group, two methyl groups, a phenyl group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5,6-dimethylpyridine with a phenyl-substituted reagent under specific conditions to introduce the phenyl group. The carboxamide group is then introduced through a subsequent reaction involving an appropriate amide-forming reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide is unique due to the presence of both a phenyl group and a carboxamide group on the pyridine ring

Properties

IUPAC Name

2-amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-8-9(2)17-13(15)12(14(16)18)11(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,17)(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGTXRTUXYLXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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